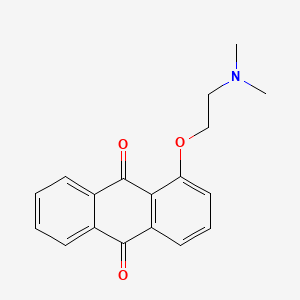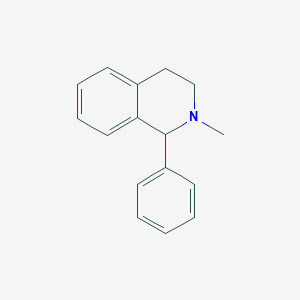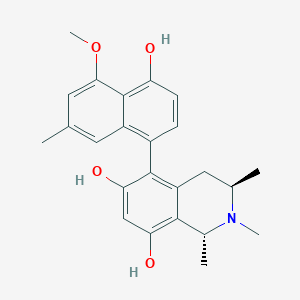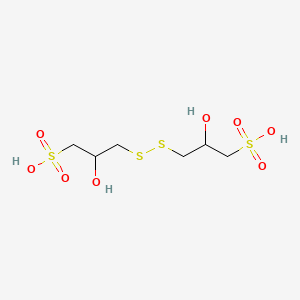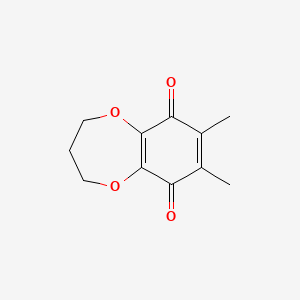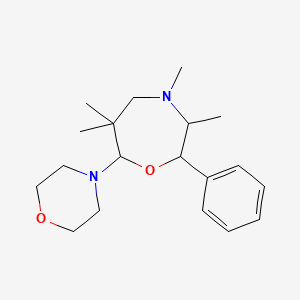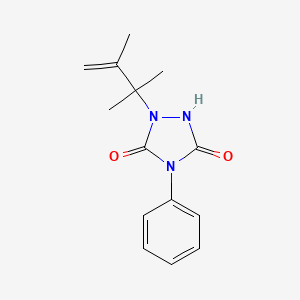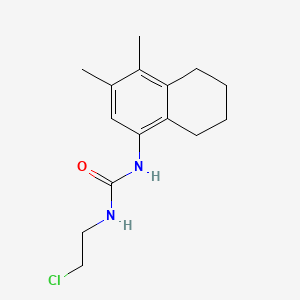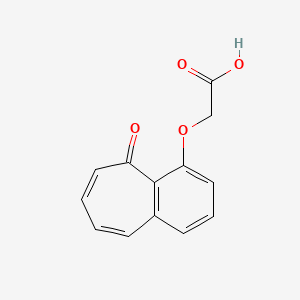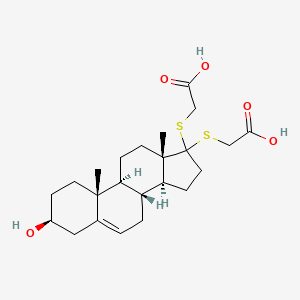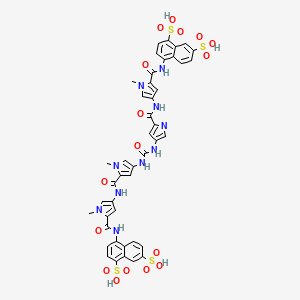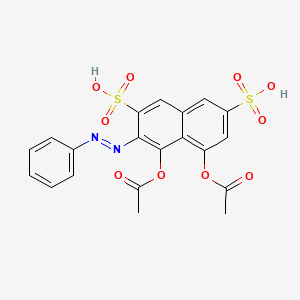
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydro-1H-pyrido-indoles, which are known for their diverse biological activities, including anti-cancer properties .
Méthodes De Préparation
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrido-indole core, followed by the introduction of the dimethylamino butyl side chain and the methyl group. The final step involves the formation of the monohydrochloride salt. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido-indole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its anti-cancer properties are being explored for therapeutic applications.
Industry: It can be used in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in cancer cells. It binds to and inhibits the activity of certain enzymes and receptors that are crucial for cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. Molecular docking studies have shown that it has a high binding affinity for the active sites of these targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride include other tetrahydro-1H-pyrido-indole derivatives. These compounds share a similar core structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain and the presence of the dimethylamino group, which enhances its biological activity compared to other derivatives .
Propriétés
Numéro CAS |
184691-53-0 |
|---|---|
Formule moléculaire |
C18H26ClN3O |
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)butyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one;hydrochloride |
InChI |
InChI=1S/C18H25N3O.ClH/c1-19(2)11-6-7-12-21-13-10-15-14-8-4-5-9-16(14)20(3)17(15)18(21)22;/h4-5,8-9H,6-7,10-13H2,1-3H3;1H |
Clé InChI |
RSKOBACAHCQHSX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


